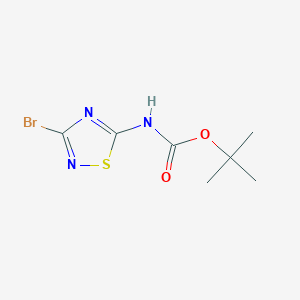

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMVCPHORZZSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659641 | |

| Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101173-94-7 | |

| Record name | tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

This guide provides a comprehensive overview of the synthesis of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, a key building block in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities.[1][2][3] This document details the strategic considerations, reaction mechanisms, and a step-by-step protocol for the preparation of this important intermediate.

Introduction: The Significance of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring system has garnered significant attention from medicinal chemists due to its versatile chemical properties and its presence in a number of biologically active compounds.[2] These heterocyclic compounds serve as important intermediates in the synthesis of fine chemicals and are recognized for their therapeutic potential.[2] The target molecule, tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, is a particularly useful intermediate due to the presence of two key functional groups: a bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions, and a Boc-protected amine at the 5-position, which allows for subsequent derivatization.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is most effectively achieved through a two-step sequence starting from a commercially available or readily synthesized precursor. The general strategy involves:

-

Formation of the 5-amino-1,2,4-thiadiazole core.

-

Introduction of the bromine atom at the 3-position.

-

Protection of the 5-amino group with a tert-butoxycarbonyl (Boc) group.

The order of the bromination and Boc-protection steps can be interchangeable, and the optimal sequence may depend on the specific starting materials and desired purity of the final product. This guide will focus on a common and reliable pathway: the bromination of a 5-amino-1,2,4-thiadiazole precursor, followed by the protection of the amino group.

Visualizing the Synthesis

Caption: Synthetic workflow for tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate.

Part 1: Synthesis of 5-Amino-3-bromo-1,2,4-thiadiazole

The initial step involves the synthesis of the brominated thiadiazole core. A common and effective method for introducing a bromine atom onto a heterocyclic amine is the Sandmeyer reaction.[5] This reaction proceeds via a diazonium salt intermediate.

Reaction Mechanism

The Sandmeyer reaction begins with the diazotization of the primary amino group of 5-amino-1,2,4-thiadiazole with nitrous acid (formed in situ from sodium nitrite and a strong acid, typically HBr). The resulting diazonium salt is then displaced by a bromide ion, often with the aid of a copper(I) bromide catalyst, though in many cases, the reaction can proceed without it.

Caption: Simplified mechanism of the Sandmeyer bromination.

Experimental Protocol: Synthesis of 5-Amino-3-bromo-1,2,4-thiadiazole

This protocol is adapted from established procedures for the bromination of similar heterocyclic amines.[5][6]

Materials:

-

5-Amino-1,2,4-thiadiazole

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

Water

-

Ice

Procedure:

-

In a well-ventilated fume hood, dissolve 5-amino-1,2,4-thiadiazole in 48% hydrobromic acid and water in a reaction vessel equipped with a magnetic stirrer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition should be controlled to manage any gas evolution.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 40-45 °C for approximately 2-3 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic layers and wash with a 5% sodium hydroxide solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-3-bromo-1,2,4-thiadiazole.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Part 2: Synthesis of tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

The second step involves the protection of the 5-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy for amines and is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

Rationale for Boc Protection

The Boc protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[7] This allows for selective manipulation of other functional groups in the molecule without affecting the protected amine.

Experimental Protocol: Boc Protection

This protocol is based on general procedures for the N-Boc protection of amines.[7][8]

Materials:

-

5-Amino-3-bromo-1,2,4-thiadiazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-amino-3-bromo-1,2,4-thiadiazole in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or a catalytic amount of 4-dimethylaminopyridine.

-

Add di-tert-butyl dicarbonate to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by HPLC/NMR) |

| 5-Amino-3-bromo-1,2,4-thiadiazole | C₂H₂BrN₃S | 179.99 | 75-85% | >95% |

| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | C₇H₁₀BrN₃O₂S | 280.14 | 80-90% | >98% |

Conclusion

The synthesis of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is a straightforward yet crucial process for the development of novel therapeutics. The two-step sequence of bromination followed by Boc protection provides a reliable and scalable route to this valuable building block. The protocols outlined in this guide, when executed with care and proper analytical monitoring, will consistently yield the desired product in high purity and good yield.

References

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. J Enzyme Inhib Med Chem. 2008 Apr;23(2):277-84.

- tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)

- Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal.

- Building 1,2,4-Thiadiazole: Ten Years of Progress - ResearchG

- Chapter 6: Synthesis, Properties, and Biological Applic

- Synthesis of the 1,2,4-thiadiazole alkaloids polycarp

- 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - ChemicalBook.

- tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)

- WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google P

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Boc-Protected Amino Groups - Organic Chemistry Portal.

Sources

- 1. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google Patents [patents.google.com]

A Comprehensive Guide to the Stability and Storage of Brominated Thiadiazole Compounds

Introduction: The Significance of Stability in Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom onto this heterocyclic core can significantly modulate a compound's biological activity, potency, and pharmacokinetic profile. However, this modification also introduces specific chemical liabilities that can impact the compound's stability, shelf-life, and the integrity of experimental data.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing the stability of brominated thiadiazole compounds. Moving beyond a simple list of procedures, this document elucidates the causal mechanisms behind degradation and provides field-proven protocols for ensuring the long-term viability and reliability of these critical chemical entities. The principles and methodologies outlined herein are designed to be self-validating, grounding experimental choices in established scientific principles to uphold the highest standards of data integrity.

The Physicochemical Landscape of Brominated Thiadiazoles

A thorough understanding of a molecule's inherent properties is the foundation of any robust stability program. The stability of a brominated thiadiazole is not governed by a single feature, but by the interplay between its heterocyclic core and the halogen substituent.

The Thiadiazole Core: An Anchor of Aromatic Stability

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered aromatic system. This aromaticity confers significant stability to the core structure.[2][3] It is generally resistant to moderate heat and acidic conditions and possesses good in vivo stability, a trait attributed to its strong aromatic character.[2] However, this electron deficiency also makes the carbon atoms of the ring (C2 and C5) susceptible to nucleophilic attack, a reactivity that is amplified by the presence of electron-withdrawing substituents.[3][4]

The Influence of Bromine Substitution: Electronic Effects and Enhanced Reactivity

The introduction of a bromine atom, a highly electronegative halogen, further enhances the electron-deficient nature of the thiadiazole ring. This has two primary consequences for stability:

-

Activation towards Nucleophilic Attack: The C-Br bond polarizes the carbon atom, making it a prime target for nucleophiles. This is a critical potential degradation pathway, as even weak nucleophiles like water (under certain conditions) can lead to compound degradation. Halo-substituted thiadiazoles are considered highly activated and can react with a wide range of nucleophiles.[1]

-

Photochemical Sensitivity: The presence of a "heavy atom" like bromine can influence the excited-state dynamics of the molecule upon exposure to light, potentially facilitating intersystem crossing and opening up photochemical degradation pathways that might be less prevalent in non-halogenated analogs.[5]

Key Degradation Pathways and Mechanisms

Proactive stability management requires an anticipatory understanding of how a molecule is likely to degrade. For brominated thiadiazoles, four primary degradation pathways must be considered.

Hydrolytic Degradation: The Critical Role of pH

Hydrolysis is one of the most common degradation routes. While the thiadiazole ring is stable in neutral and acidic aqueous solutions, it is susceptible to cleavage under strong basic conditions.[3][4] The mechanism often involves nucleophilic attack by a hydroxide ion on an electrophilic carbon of the ring, leading to irreversible ring-opening. The presence of the bromo-substituent exacerbates this vulnerability. Therefore, exposure to basic media, including basic buffers, contaminated glassware, or certain chromatographic conditions, must be carefully controlled.

Oxidative Degradation: Targeting the Sulfur Heteroatom

The sulfur atom in the thiadiazole ring is susceptible to oxidation.[6][7][8] Common laboratory and atmospheric oxidants, such as peroxides or even molecular oxygen over long periods, can oxidize the sulfide to a sulfoxide or sulfone. This transformation fundamentally alters the electronic properties, polarity, and biological activity of the compound.

Thermal Decomposition: High-Energy Fragmentation

While generally stable at ambient temperatures, brominated thiadiazoles can undergo thermal fragmentation under high-energy conditions. Pyrolysis studies have shown that the 1,3,4-thiadiazole ring can decompose into smaller, more stable molecules such as nitriles and various sulfur species.[1] This pathway is primarily a concern during high-temperature manufacturing processes or analytical techniques like gas chromatography but underscores the importance of controlled temperature storage.

Photodegradation: Light-Induced Instability

As noted, brominated thiadiazoles can be susceptible to photochemical degradation.[1][9] Energy from UV or high-intensity visible light can promote the molecule to an excited state, leading to C-Br bond cleavage (forming radical species) or fragmentation of the heterocyclic ring. This necessitates stringent protection from light during storage and handling.

Protocol 1: Forced Degradation Study

-

Objective: To identify the degradation pathways for a brominated thiadiazole and develop a stability-indicating analytical method.

-

Materials:

-

Brominated thiadiazole compound

-

HPLC-grade acetonitrile and water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber

-

HPLC system with UV/DAD and Mass Spectrometry (MS) detectors

-

-

Methodology:

-

Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

-

Control Sample (t=0): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with 50:50 acetonitrile:water. Analyze immediately.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours), neutralize with NaOH, dilute to the target concentration, and analyze.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw samples at timed intervals (e.g., 5, 30, 60 minutes - base degradation is often rapid), neutralize with HCl, dilute, and analyze.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours), dilute, and analyze.

-

Thermal Degradation: Place the solid compound in a clear glass vial in an oven at 80°C. At timed intervals (e.g., 1, 3, 7 days), remove a small amount, dissolve it, dilute to the target concentration, and analyze.

-

Photolytic Degradation: Expose both the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [9]Analyze a shielded control sample alongside the exposed sample.

-

-

Data Analysis (Self-Validation): The analytical method is considered "stability-indicating" only if the parent peak is spectrally pure and well-resolved from all degradation peaks in all conditions. The MS data is used to identify the mass of degradants, providing mechanistic clues (e.g., a +16 Da shift suggests oxidation).

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies can be initiated to determine a re-test period or shelf-life under defined storage conditions, following ICH guidelines.

-

Long-Term Studies: Performed under the intended storage conditions to mimic real-time storage. [10]* Accelerated Studies: Performed under elevated stress conditions (higher temperature and/or humidity) to predict the long-term stability profile in a shorter timeframe. [11][12]

Study Type Storage Condition Minimum Duration Purpose Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the re-test period/shelf-life under standard conditions. [12] Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Used if significant change occurs during accelerated studies. Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To predict the impact of short-term excursions outside labeled storage (e.g., shipping). [11] (RH = Relative Humidity. Conditions are based on ICH guidelines for Climatic Zone II)

Protocol 2: Formal Stability Study Setup

-

Objective: To determine the re-test period for a brominated thiadiazole active substance.

-

Materials:

-

Minimum of one representative batch of the compound.

-

ICH-compliant stability chambers.

-

Appropriate storage containers (as defined in Section 3.2).

-

Validated stability-indicating analytical method.

-

-

Methodology:

-

Package a sufficient quantity of the compound in the chosen container-closure system.

-

Place samples into long-term (25°C/60%RH) and accelerated (40°C/75%RH) stability chambers.

-

Reserve a control sample stored at ≤ -20°C.

-

Testing Schedule: Pull samples for analysis at predefined time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months. [11][12] * Accelerated: 0, 3, 6 months. [11][12] 5. Analysis: At each time point, test the samples for critical quality attributes, including:

-

Appearance (visual inspection)

-

Assay (potency of the parent compound)

-

Purity (quantification of any degradation products)

-

-

-

Evaluation: Analyze the data for trends. A re-test period is assigned based on the time point at which the compound remains within its predefined specification limits under long-term storage conditions.

Conclusion

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Available at: [Link]

-

174 Thiadiazoles and Their Properties. (n.d.). ISRES. Available at: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Available at: [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Available at: [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

-

Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Available at: [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Available at: [Link]

-

The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). PubMed. Available at: [Link]

-

Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics. (n.d.). PubMed Central. Available at: [Link]

-

The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]

-

Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). (n.d.). INCHEM. Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Available at: [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Available at: [Link]

-

The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (n.d.). ResearchGate. Available at: [Link]

-

Photostability. (n.d.). IAGIM. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Available at: [Link]

-

Forced degradation studies. (2016). MedCrave online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. ema.europa.eu [ema.europa.eu]

potential biological activity of substituted 1,2,4-thiadiazoles

An In-depth Technical Guide to the Potential Biological Activity of Substituted 1,2,4-Thiadiazoles

Executive Summary

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, which has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique mesoionic character allows compounds containing this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[3][4][5] This guide provides a comprehensive technical overview of the significant biological activities exhibited by substituted 1,2,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities, offering a resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted 1,2,4-thiadiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, prostate, and leukemia.[3][6] The versatility of the 1,2,4-thiadiazole ring allows for substitutions that can modulate the compound's electronic and steric properties, enabling targeted interactions with various oncogenic pathways.

Mechanisms of Action and Molecular Targets

The anticancer effects of 1,2,4-thiadiazole derivatives are mediated through various mechanisms, including the inhibition of crucial enzymes and the disruption of protein-protein interactions essential for cancer cell survival.

-

Enzyme Inhibition: A notable mechanism is the inhibition of aromatase, an enzyme critical for estrogen biosynthesis. Compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole have been identified as aromatase inhibitors, making them valuable for treating hormone-dependent cancers.[6]

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancer cells and is vital for the stability and function of numerous oncoproteins. Certain 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to bind to and inhibit Hsp90, leading to the degradation of its client proteins (e.g., CRAF, ERBB2, CDK4) and triggering a heat shock response.[3]

-

Tubulin Polymerization Disruption: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents.[7] By binding to tubulin subunits, they interfere with the dynamic assembly of microtubules, which is critical for mitosis, leading to cell cycle arrest and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,4-thiadiazole ring is critical for determining anticancer potency and selectivity. For instance, in a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, the presence of electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) on the terminal phenyl ring significantly influences cytotoxicity.[6] Compounds bearing 4-chlorophenyl and 3,4,5-trimethoxyphenyl moieties have displayed particularly potent activity against breast and lung cancer cell lines.[6]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,2,4-thiadiazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 8b | 4-chlorophenyl, amide linker | MCF-7 (Breast) | 0.15 ± 0.045 | [6] |

| 8d | 3,4,5-trimethoxyphenyl, amide linker | A549 (Lung) | 0.10 ± 0.084 | [6] |

| 8g | 4-fluorophenyl, amide linker | DU-145 (Prostate) | 0.21 ± 0.051 | [6] |

| NSC763968 | 4-(isopropylthio)anthra[1,2-c][3][8][9]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and the cytotoxic potential of novel compounds.[6]

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is directly proportional to the degree of cell death or proliferation inhibition.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of approximately 5×10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,2,4-thiadiazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[6]

-

Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Anticancer Mechanism

The diagram below illustrates a hypothetical signaling pathway where a substituted 1,2,4-thiadiazole derivative inhibits a key kinase (e.g., a Receptor Tyrosine Kinase - RTK), leading to the downstream suppression of pro-survival pathways and the activation of apoptosis.

Caption: Inhibition of RTK signaling by a 1,2,4-thiadiazole derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 1,2,4-thiadiazole have shown a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[8][10][11] This positions them as a promising scaffold for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiadiazole core.

-

Influence of Electron-Donating Groups: In some series, the presence of electron-donating groups, such as a methyl group on an attached phenyl ring, has been shown to enhance activity against Bacillus species.[12]

-

Hybrid Molecules: "Clubbing" the thiadiazole ring with other heterocyclic moieties like pyrazoline or triazole can lead to hybrid compounds with potent and broad-spectrum antimicrobial activity.[13] For example, a thiophene-substituted thiazolyl-pyrazolinyl-triazolyl-thiadiazole derivative showed promising results against E. coli, P. aeruginosa, and S. aureus.[13]

Quantitative Data Summary: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency. The table below presents MIC values for selected 1,2,4-thiadiazole derivatives.

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 6h | Bacillus subtilis ATCC 6633 | Gram (+) | 15.63 | [10] |

| 4l | Staphylococcus aureus ATCC 25923 | Gram (+) | 31.25 | [10] |

| 5c | Bacillus anthracis | Gram (+) | - (High Activity) | [12] |

| 8g | Candida parapsilosis | Fungus | 16 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel antimicrobial agent.[14][15]

Causality: This method is chosen because it provides a quantitative result (the MIC value) and is suitable for testing a large number of compounds against multiple microbial strains in a high-throughput format. It directly measures the concentration of a compound required to inhibit the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5×10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5×10⁵ CFU/mL in the test wells.[14]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test 1,2,4-thiadiazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL or lower.[16]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include essential controls on each plate:

-

Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin).[15]

-

Negative/Growth Control: Broth with inoculum but no test compound.

-

Sterility Control: Broth only, with no inoculum.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14][15]

Visualizing Antimicrobial Screening Workflow

The following diagram outlines the logical workflow for screening novel substituted 1,2,4-thiadiazoles for antimicrobial activity.

Caption: High-throughput screening workflow for antimicrobial 1,2,4-thiadiazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 1,2,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[9][17] Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway, making them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[18]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][19] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2, the inducible isoform at sites of inflammation, over the constitutive COX-1 isoform is a key goal in developing safer NSAIDs, as COX-1 is involved in maintaining the gastrointestinal lining. Molecular docking studies have shown that imidazo[2,1-b][6][8][20]thiadiazole derivatives can bind effectively to the active site of COX-2.[18]

Quantitative Data Summary: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. Efficacy is typically measured as the percentage inhibition of edema.

| Compound ID | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| 3c | 100 | 3 h | 77.27% | [21] |

| 3d | 100 | 3 h | 75.89% | [21] |

| 4c | 100 | 3 h | 76.24% | [21] |

| Indomethacin (Std.) | 10 | 3 h | 74.82% | [21] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a classic and highly predictive assay for assessing the efficacy of potential anti-inflammatory agents.

Causality: Carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response when injected into the rat paw. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the release of prostaglandins, involving the induction of COX-2. This makes the model particularly relevant for screening compounds that target prostaglandin synthesis. Measuring the reduction in paw volume (edema) provides a direct, quantifiable measure of anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6):

-

Control Group: Receives the vehicle (e.g., 1% CMC solution).

-

Standard Group: Receives a standard drug (e.g., Diclofenac or Indomethacin, 10 mg/kg, p.o.).[18]

-

Test Groups: Receive the 1,2,4-thiadiazole compounds at various doses.

-

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: One hour after administering the test/standard/vehicle compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizing the Anti-inflammatory Mechanism

This diagram illustrates the inhibition of the COX-2 pathway by a 1,2,4-thiadiazole derivative, preventing the synthesis of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 pathway by 1,2,4-thiadiazole derivatives.

Conclusion and Future Perspectives

Substituted 1,2,4-thiadiazoles represent a highly versatile and pharmacologically significant scaffold in modern drug discovery.[1][22] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The core structure allows for extensive chemical modification, enabling fine-tuning of activity and selectivity through rigorous structure-activity relationship studies.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary targets like COX and Hsp90 have been identified, further studies are needed to fully elucidate the complex signaling pathways modulated by these compounds.

-

Selectivity and Safety: Optimizing substitution patterns to enhance selectivity (e.g., COX-2 vs. COX-1, or tumor cells vs. normal cells) is crucial for developing compounds with improved safety profiles.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to comprehensive in vivo studies to evaluate their efficacy, pharmacokinetics (ADME), and toxicology profiles.

-

Green Synthesis: The development of more environmentally friendly and efficient synthetic routes for 1,2,4-thiadiazole derivatives will be essential for sustainable drug development.[2]

The continued exploration of the 1,2,4-thiadiazole scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (2011-07-11). (URL: )

-

Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry. (2008-03-15). (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. (2020-05-22). (URL: [Link])

-

Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology. (URL: [Link])

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. (URL: )

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. (URL: [Link])

-

Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules. (2006-05-31). (URL: [Link])

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. (URL: [Link])

-

Some biologically active 1,2,4-thiadiazoles. ResearchGate. (URL: [Link])

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. (URL: [Link])

-

(PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. (URL: [Link])

-

Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][8][20]thiadiazole Derivatives. Chemistry of Heterocyclic Compounds. (2024-12-07). (URL: [Link])

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. (2024-12-21). (URL: [Link])

-

Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry. (2006-03-01). (URL: [Link])

- Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole deriv

- Heterocyclic Anticancer Compounds: Using S-NICS Method. (URL: )

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online. (URL: [Link])

-

Biological Activities of Thiadiazole Derivatives: A Review. Semantic Scholar. (URL: [Link])

-

Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Semantic Scholar. (URL: [Link])

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. (URL: [Link])

-

Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024-07-24). (URL: [Link])

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. (2023-05-25). (URL: [Link])

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research. (URL: [Link])

-

(PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. ResearchGate. (URL: [Link])

-

A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. (2025-08-06). (URL: [Link])

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. (URL: [Link])

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. (2021-08-13). (URL: [Link])

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][8][20]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. (2018-09-21). (URL: [Link])

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17). (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences. (URL: [Link])

-

Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 18. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS Number: 1101173-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical identity, physicochemical properties, a probable synthetic pathway with a detailed experimental protocol, and a thorough characterization profile including expected spectroscopic data. Furthermore, it explores the potential biological activities of this compound, drawing insights from the well-established pharmacological profile of the 1,2,4-thiadiazole scaffold. The document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents and complex organic molecules.

Introduction and Chemical Identity

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, identified by CAS number 1101173-94-7, is a synthetic organic compound featuring a 1,2,4-thiadiazole core. This heterocyclic motif is a well-recognized "privileged structure" in drug discovery, known for its diverse biological activities and its role as a bioisostere for amide and ester groups, which can enhance metabolic stability. The presence of a bromine atom at the 3-position and a tert-butyl carbamate group at the 5-position provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1101173-94-7 | [1][2] |

| Molecular Formula | C₇H₁₀BrN₃O₂S | [1][2] |

| Molecular Weight | 280.14 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Store in a cool, dry, and well-ventilated area. | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis likely proceeds through two key steps:

-

Formation of the 1,2,4-thiadiazole core and subsequent bromination: Starting from a suitable precursor, the 1,2,4-thiadiazole ring is constructed. The amino group at the 5-position is then converted to a bromo group, likely via a Sandmeyer-type reaction.

-

Carbamate formation: The amino group at the 5-position of the brominated thiadiazole intermediate is protected with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed synthetic pathway for tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on analogous chemical transformations.

Step 1: Synthesis of 5-Amino-3-bromo-1,2,4-thiadiazole

-

Diazotization: To a stirred suspension of 5-amino-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid (48%), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Bromination (Sandmeyer Reaction): The cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid at 60-70 °C.

-

Work-up: After the addition is complete, the mixture is stirred for an additional hour at the same temperature and then cooled to room temperature. The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

-

Reaction Setup: To a solution of 5-amino-3-bromo-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or diisopropylethylamine.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.[4]

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography or recrystallization to afford the pure tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate.

Spectroscopic and Analytical Characterization

The structural confirmation of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate would be achieved through a combination of spectroscopic techniques. The following are the expected characteristic signals:

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | A singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the NH proton of the carbamate group (chemical shift can vary depending on solvent and concentration). |

| ¹³C NMR | A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group. A signal around 28 ppm for the methyl carbons of the tert-butyl group. A signal around 150-155 ppm for the carbonyl carbon of the carbamate. Signals corresponding to the carbons of the 1,2,4-thiadiazole ring. |

| FT-IR (cm⁻¹) | A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretching of the carbamate. An N-H stretching band around 3200-3400 cm⁻¹. C-H stretching bands for the tert-butyl group around 2950-2980 cm⁻¹. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed at approximately 280/282, showing the characteristic isotopic pattern for a bromine-containing compound. Fragmentation patterns would likely show the loss of the tert-butyl group or the entire Boc protecting group. |

Potential Biological Activities and Mechanism of Action

While specific biological data for tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is limited in the public domain, the 1,2,4-thiadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.

Potential Anticancer Activity

Derivatives of 1,2,4-thiadiazole have been reported to exhibit significant anticancer properties.[5] The mechanism of action for these compounds is often attributed to their ability to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis. The mesoionic character of the thiadiazole ring is thought to facilitate cell membrane permeability, allowing the compounds to reach their intracellular targets.[6]

Caption: Putative mechanism of anticancer activity for 1,2,4-thiadiazole derivatives.

Potential Antimicrobial Activity

The 1,2,4-thiadiazole nucleus is also a key component of various antimicrobial agents.[7] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The proposed mechanisms of antimicrobial action include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication.

Applications in Research and Drug Development

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate serves as a valuable intermediate in the synthesis of more complex molecules for various applications:

-

Medicinal Chemistry: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. The Boc-protected amine can be deprotected under acidic conditions to allow for further functionalization.

-

Agrochemicals: Thiadiazole derivatives have also found applications as herbicides and fungicides.

-

Materials Science: The unique electronic properties of the thiadiazole ring make it an interesting building block for the development of novel organic materials.

Conclusion

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate is a versatile synthetic intermediate with significant potential in drug discovery and organic synthesis. Its 1,2,4-thiadiazole core is associated with a broad spectrum of biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and expected characterization data, serving as a valuable resource for researchers in the field. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

-

American Elements. tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

- Sharma, B., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

- Gomha, S. M., et al. (2017).

- Uddin, A., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.

- Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives. American Journal of PharmTech Research.

- Hassan, A. S., et al. (2016).

- Kumar, R., et al. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.

- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]

- Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research.

-

Supplementary Information - The Royal Society of Chemistry. [Link]

- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.

- Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.

- Zhang, H., et al. (2017). Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.

- Popiołek, Ł., & Biernasiuk, A. (2023).

-

St. John's University. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- Taha, M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules.

-

PubChem. tert-Butyl n-[(3-bromo-1h-1,2,4-triazol-5-yl)methyl]carbamate. [Link]

- Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

- Science of Synthesis. (2004).

- Aljamali, N. M. (2025). Synthesis of 1,3,4-Thiadiazoles: Review.

- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

- 1. tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | 1101173-94-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1101173-94-7|tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

The Bromine Atom on the 1,2,4-Thiadiazole Ring: A Gateway to Novel Chemical Entities in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous bioactive compounds.[1][2] Its unique electronic properties and metabolic stability make it an attractive core for the design of novel therapeutics. The introduction of a bromine atom onto the 1,2,4-thiadiazole ring provides a versatile handle for a wide array of synthetic transformations, enabling the exploration of diverse chemical space and the generation of libraries of potential drug candidates. This guide offers a comprehensive overview of the reactivity of the bromine atom on the 1,2,4-thiadiazole ring, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Electronic Landscape of the 1,2,4-Thiadiazole Ring: A Tale of Two Carbons

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The positions on the ring are numbered starting from the sulfur atom. The carbon atoms at the C3 and C5 positions exhibit distinct electronic characteristics that dictate the reactivity of a bromine substituent. The ring is electron-deficient, rendering it susceptible to nucleophilic attack. This electron deficiency is more pronounced at the C5 position compared to the C3 position, a crucial factor influencing the regioselectivity of many reactions.

Incorporating a bromine atom further enhances the electrophilicity of the ring, increasing its reactivity towards nucleophilic substitution and providing a reactive site for cross-coupling reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For bromo-1,2,4-thiadiazoles, these reactions provide a direct route to introduce a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the context of bromo-1,2,4-thiadiazoles, this reaction allows for the introduction of aryl and heteroaryl moieties, which are common features in many drug molecules.

A noteworthy aspect of the Suzuki-Miyaura coupling on dihalogenated 1,2,4-thiadiazoles is the potential for regioselectivity. In a study involving 3-bromo-5-chloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling with arylboronic acids showed a preference for reaction at the 5-position (the chloro group) over the 3-position (the bromo group). This is contrary to the typical reactivity trend of halogens in palladium-catalyzed reactions (I > Br > Cl). This observation highlights the unique electronic nature of the 1,2,4-thiadiazole ring, where the greater electron deficiency at the C5 position appears to be the dominant factor directing the regioselectivity of the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Fused Bromo-Thiadiazole System

The following protocol for the Suzuki-Miyaura reaction of 4-bromobenzo[1,2-d:4,5-d′]bis([3]thiadiazole) with thiophene pinacolate ester can be adapted for bromo-1,2,4-thiadiazoles.[3]

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Substrate | 4-bromobenzo[1,2-d:4,5-d′]bis([3]thiadiazole) |

| Coupling Partner | Thiophene pinacolate ester |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 110 °C |

| Time | 24 hours |

| Yield | 70% |

Step-by-Step Methodology:

-

To a reaction vessel, add the bromo-thiadiazole substrate, thiophene pinacolate ester (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equivalents).

-

Add a mixture of toluene and water (e.g., 10:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic ester. The addition of water can improve the solubility of the base and accelerate the reaction. Toluene is a common high-boiling solvent suitable for this reaction temperature.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations or as integral parts of conjugated systems in materials science and medicinal chemistry.

Experimental Protocol: Sonogashira Coupling of a Bromo-Benzothiadiazole

The following general protocol for the Sonogashira coupling of 4-bromo-2,1,3-benzothiadiazole derivatives can be adapted for bromo-1,2,4-thiadiazoles.[6]

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Substrate | Bromo-1,2,4-thiadiazole derivative |

| Coupling Partner | Terminal alkyne |

| Catalyst | PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Diisopropylamine (DIPA) or Triethylamine (TEA) |

| Solvent | DMF or THF |

| Temperature | Room temperature to 120 °C (Microwave irradiation can be used) |

Step-by-Step Methodology:

-

In a reaction vessel, dissolve the bromo-1,2,4-thiadiazole and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent.

-

Add the base (2-3 equivalents), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

-

Degas the reaction mixture thoroughly.

-

Stir the mixture at the desired temperature until the starting material is consumed, as monitored by TLC or LC-MS. Microwave heating can significantly reduce reaction times.

-

After completion, perform a standard workup, which may involve filtration through Celite to remove the catalyst, followed by extraction.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition to the C-Br bond. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the terminal alkyne and for neutralizing the hydrogen halide produced during the reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of Boc-Protected Thiadiazole Intermediates

Abstract

In the landscape of modern drug discovery, thiadiazole derivatives are prized scaffolds due to their wide range of pharmacological activities.[1] The synthesis of complex drug candidates often necessitates the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a ubiquitous choice for amines due to its stability and ease of removal under acidic conditions.[2] However, the introduction of the lipophilic Boc group onto an already complex heterocyclic core frequently leads to significant solubility challenges, complicating reaction setup, purification, and downstream processing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and systematically overcome the solubility issues associated with Boc-protected thiadiazole intermediates. We will delve into the physicochemical drivers of poor solubility and present a multi-faceted, field-proven strategy for solvent selection and solubility enhancement, ensuring the reliable progression of these critical intermediates through the development pipeline.

Introduction: The Thiadiazole Scaffold and the Double-Edged Sword of Boc Protection

Thiadiazoles are five-membered heterocyclic compounds that are considered privileged structures in medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Their ability to act as bioisosteres of pyrimidines allows them to interact with biological targets involved in DNA replication, making them valuable pharmacophores.[4][5]

During the multi-step synthesis of thiadiazole-based drug candidates, the strategic use of protecting groups is essential. The Boc group is frequently employed to temporarily mask the reactivity of amine functionalities.[6] While effective, the bulky and nonpolar tert-butyl moiety dramatically alters the physicochemical profile of the parent molecule. This often results in a sharp decrease in polarity and an increase in molecular weight and crystal lattice energy, factors that collectively contribute to poor solubility in common organic solvents.[7][8] A synthetic intermediate that cannot be effectively dissolved becomes a major bottleneck, halting progress and consuming valuable resources.[9]

This guide is structured to provide a logical, bottoms-up approach to tackling this common challenge. We will first explore the underlying molecular principles governing solubility, then transition to practical, actionable strategies for the laboratory setting.

The Root Cause: Physicochemical Factors Governing Solubility

Understanding why a Boc-protected thiadiazole is poorly soluble is the first step toward a rational solution. Solubility is not a random phenomenon; it is dictated by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[10] For our intermediates, several key factors are at play.

-

Lipophilicity (LogP): The Boc group is inherently greasy. Its addition significantly increases the octanol-water partition coefficient (LogP) of the thiadiazole intermediate, pushing it towards a more nonpolar character.

-

Crystal Lattice Energy: Poorly soluble compounds are often highly crystalline. The flat, rigid nature of the thiadiazole ring, combined with the bulky Boc group, can lead to efficient molecular packing in the solid state. This creates a highly stable crystal lattice that requires a substantial amount of energy to disrupt.

-

Hydrogen Bonding: The carbamate moiety of the Boc group can act as a hydrogen bond acceptor, while the thiadiazole ring itself has limited hydrogen bonding capability. The overall capacity for hydrogen bonding with protic solvents is often diminished compared to the unprotected amine.

-

Molecular Shape and Size: The steric bulk of the Boc group can hinder the ability of solvent molecules to effectively solvate the core structure.[11]

These factors are interconnected and must be considered holistically when devising a solubilization strategy.

Caption: Key intrinsic and extrinsic factors governing the solubility of intermediates.

A Systematic Approach to Solvent Selection and Solubility Assessment

A haphazard, "trial-and-error" approach to finding a suitable solvent is inefficient. A systematic screening process, starting with common laboratory solvents and escalating to more complex systems, is the hallmark of a robust methodology. This process should be guided by the principle of "like dissolves like".[10]

Distinguishing Between Kinetic and Thermodynamic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (usually in DMSO) into an aqueous or organic medium.[12][13] It reflects the compound's tendency to precipitate from a supersaturated state and is often used in high-throughput screening.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[15] It is a more time-consuming measurement but provides the definitive value for process development.

For synthetic chemistry purposes, we are primarily concerned with achieving a sufficient concentration for a reaction to proceed, which often aligns more with thermodynamic solubility in organic solvents.

A Tiered Solvent Screening Workflow

The following workflow provides a structured method for identifying a suitable solvent system.

Caption: A systematic workflow for solvent selection and solubility testing.

Experimental Protocols and Data Interpretation

Protocol: Tier 1 Qualitative Solubility Screen

This initial screen provides a rapid assessment across a range of common solvents.

Objective: To quickly identify promising solvents for a Boc-protected thiadiazole intermediate.

Materials:

-

Boc-thiadiazole intermediate (solid)

-

Scintillation vials (20 mL) or test tubes

-

Vortex mixer

-

Solvent panel (see Table 1)

Procedure:

-

Weigh approximately 5 mg of the intermediate into separate, labeled vials.

-

Add 1 mL of a solvent from the panel to each vial.

-

Cap the vials securely and vortex vigorously for 60 seconds.

-

Allow the vials to stand at room temperature for 15-20 minutes.

-

Visually inspect each vial against a dark background. Observe for any undissolved solid.

-

Record the results using a qualitative scale: Insoluble (I), Sparingly Soluble (SS), or Soluble (S).

Protocol: Tier 2 Solubility Enhancement

If Tier 1 fails to yield a suitable solvent, the next step is to apply energy or use solvent mixtures.

Objective: To improve the solubility of the intermediate in promising but suboptimal solvents.

Procedure:

-

Using the vials marked "Sparingly Soluble" from Tier 1, gently warm the mixture using a heat gun or a warm water bath (not exceeding 40-50°C, to avoid potential degradation). Observe if the solid dissolves.

-

If warming is ineffective, cool the vial to room temperature.

-

For aprotic solvents (e.g., THF, DCM), add a polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) dropwise (e.g., 50-100 µL increments) while vortexing. Observe for dissolution.

-

Record all observations meticulously. Note the temperature required or the approximate volume of co-solvent needed.

Data Presentation: A Comparative Solubility Table

A structured table is the most effective way to compare results.

Table 1: Solubility Profile of a Representative Boc-Thiadiazole Intermediate

| Solvent Class | Solvent | Dielectric Constant (ε) | Tier 1 Result (RT) | Tier 2 Observations |

| Nonpolar | Toluene | 2.4 | I | Insoluble even with heating to 50°C |

| Dichloromethane (DCM) | 9.1 | SS | Soluble upon warming to 40°C | |